molecular formula C17H21NO3 B6097543 2-({[2-(4-hydroxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione

2-({[2-(4-hydroxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B6097543
M. Wt: 287.35 g/mol
InChI Key: GVCRHPRABBIUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(4-hydroxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as HEDCM or 2,6-bis(4-hydroxyphenethylidene)cyclohexanone.

Mechanism of Action

The mechanism of action of HEDCM is not fully understood. However, studies have shown that HEDCM induces apoptosis in cancer cells by activating the mitochondrial pathway. HEDCM also inhibits the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Biochemical and Physiological Effects:
Studies have shown that HEDCM has various biochemical and physiological effects. HEDCM has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. HEDCM also inhibits the activity of protein kinase C, which is involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of HEDCM is its potential as a fluorescent probe for the detection of metal ions. HEDCM is also relatively easy to synthesize and has low toxicity. However, one of the limitations of HEDCM is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of HEDCM. One area of research is the development of HEDCM-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the anti-cancer properties of HEDCM and its potential use in cancer therapy. Additionally, the development of more stable derivatives of HEDCM could lead to new applications in various fields of science.
Conclusion:
In conclusion, HEDCM is a synthetic compound that has potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of HEDCM have been discussed in this paper. Further research is needed to fully understand the potential of HEDCM and its derivatives.

Synthesis Methods

The synthesis of HEDCM involves the reaction of 2,6-dimethylcyclohexanone with 4-hydroxyphenethylamine in the presence of acetic acid. The resulting product is then treated with formaldehyde to yield HEDCM. This synthesis method was first described by Li et al. in 2004.

Scientific Research Applications

HEDCM has been studied for its potential applications in various fields of science. One of the most promising applications of HEDCM is in the field of cancer research. Studies have shown that HEDCM has anti-cancer properties and can induce apoptosis in cancer cells. HEDCM has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-hydroxy-2-[2-(4-hydroxyphenyl)ethyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-17(2)9-15(20)14(16(21)10-17)11-18-8-7-12-3-5-13(19)6-4-12/h3-6,11,19-20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCRHPRABBIUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCC2=CC=C(C=C2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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